molecular formula C23H18FNO2 B5077887 (3Z)-5-(2,5-dimethylphenyl)-3-[[1-(2-fluorophenyl)pyrrol-2-yl]methylidene]furan-2-one

(3Z)-5-(2,5-dimethylphenyl)-3-[[1-(2-fluorophenyl)pyrrol-2-yl]methylidene]furan-2-one

Cat. No.: B5077887
M. Wt: 359.4 g/mol
InChI Key: NOYZRKRDSMDXID-LGMDPLHJSA-N
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Description

The compound (3Z)-5-(2,5-dimethylphenyl)-3-[[1-(2-fluorophenyl)pyrrol-2-yl]methylidene]furan-2-one is a complex organic molecule with potential applications in various fields of scientific research. This compound features a furan-2-one core with a 2,5-dimethylphenyl group and a 2-fluorophenyl-pyrrol-2-yl substituent, making it a unique structure for studying chemical reactions and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-5-(2,5-dimethylphenyl)-3-[[1-(2-fluorophenyl)pyrrol-2-yl]methylidene]furan-2-one typically involves multi-step organic reactions. One common approach is the condensation of 2,5-dimethylbenzaldehyde with 2-fluorophenylpyrrole in the presence of a base to form the intermediate compound. This intermediate is then subjected to cyclization with furan-2-one under acidic or basic conditions to yield the final product. The reaction conditions often require precise temperature control and the use of solvents such as dichloromethane or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(3Z)-5-(2,5-dimethylphenyl)-3-[[1-(2-fluorophenyl)pyrrol-2-yl]methylidene]furan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium, chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in tetrahydrofuran.

    Substitution: Sodium methoxide in methanol, potassium tert-butoxide in dimethyl sulfoxide.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with various functional groups replacing the fluorophenyl group.

Scientific Research Applications

Chemistry

In chemistry, (3Z)-5-(2,5-dimethylphenyl)-3-[[1-(2-fluorophenyl)pyrrol-2-yl]methylidene]furan-2-one is used as a model compound to study reaction mechanisms and the effects of substituents on chemical reactivity.

Biology

In biological research, this compound is investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It serves as a probe to understand binding affinities and molecular recognition processes.

Medicine

In medicine, the compound is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities. Its unique structure allows for the investigation of novel drug targets and pathways.

Industry

In the industrial sector, the compound is used in the development of new materials and chemical processes. Its reactivity and stability make it suitable for applications in polymer synthesis and catalysis.

Mechanism of Action

The mechanism of action of (3Z)-5-(2,5-dimethylphenyl)-3-[[1-(2-fluorophenyl)pyrrol-2-yl]methylidene]furan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, modulating the activity of these targets. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • (3Z)-5-(2,5-dimethylphenyl)-3-[[1-(2-chlorophenyl)pyrrol-2-yl]methylidene]furan-2-one
  • (3Z)-5-(2,5-dimethylphenyl)-3-[[1-(2-bromophenyl)pyrrol-2-yl]methylidene]furan-2-one
  • (3Z)-5-(2,5-dimethylphenyl)-3-[[1-(2-methylphenyl)pyrrol-2-yl]methylidene]furan-2-one

Uniqueness

The uniqueness of (3Z)-5-(2,5-dimethylphenyl)-3-[[1-(2-fluorophenyl)pyrrol-2-yl]methylidene]furan-2-one lies in its specific substituents, which influence its chemical reactivity and biological activity. The presence of the fluorophenyl group, in particular, imparts distinct electronic properties that differentiate it from similar compounds with other halogen or alkyl substituents.

Properties

IUPAC Name

(3Z)-5-(2,5-dimethylphenyl)-3-[[1-(2-fluorophenyl)pyrrol-2-yl]methylidene]furan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18FNO2/c1-15-9-10-16(2)19(12-15)22-14-17(23(26)27-22)13-18-6-5-11-25(18)21-8-4-3-7-20(21)24/h3-14H,1-2H3/b17-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOYZRKRDSMDXID-LGMDPLHJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=CC(=CC3=CC=CN3C4=CC=CC=C4F)C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)C)C2=C/C(=C/C3=CC=CN3C4=CC=CC=C4F)/C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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